7,8-Dimethoxyflavanone

Overview

Description

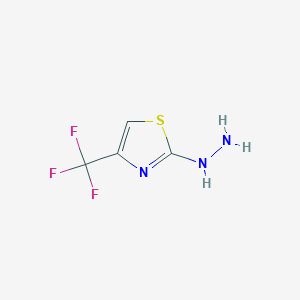

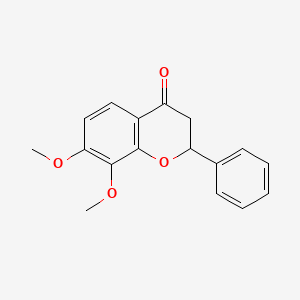

7,8-Dimethoxyflavanone is a natural flavonoid isolated from the herbs of Andrographis paniculata . It has a molecular formula of C17H16O5 and an average mass of 300.306 Da .

Molecular Structure Analysis

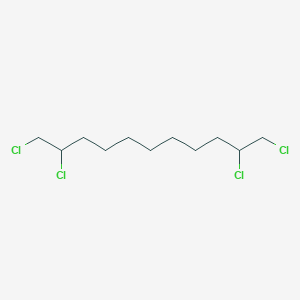

The molecular structure of 7,8-Dimethoxyflavanone consists of a flavanone backbone with two methoxy groups attached at the 7 and 8 positions . The structure is further characterized by a hydroxy group .Physical And Chemical Properties Analysis

7,8-Dimethoxyflavanone has a molecular weight of 300.31 . It is typically found in the form of a powder . The storage temperature is typically 2-8°C .Scientific Research Applications

Anticancer Activity

7,8-Dimethoxyflavanone and its analogs have been explored for their anticancer properties. Studies have shown that certain derivatives of 7,8-Dimethoxyflavanone exhibit antiproliferative effects on various cancer cell lines. For instance, 4′,7-dimethoxyflavanone has shown to induce cell cycle arrest and apoptosis in human breast cancer MCF-7 cells (Choi, Lee, & Kim, 2011). Additionally, the synthesis and analysis of 5,2′,5′-trihydroxy-7,8-dimethoxyflavanone analogues have demonstrated enhanced cytotoxicity against various cancer cell lines (Min, Ahn, & Bae, 1996).

Neurogenesis and Antidepressant Effects

7,8-Dimethoxyflavanone derivatives have also been found to promote neurogenesis and exhibit potent antidepressant effects. A study on a synthetic derivative, 4'-dimethylamino-7,8-dihydroxyflavanone, demonstrated enhanced TrkB agonistic activity, which contributed to its antidepressant properties (Liu et al., 2010).

Antimicrobial Activity

Certain 7,8-dimethoxyflavanone compounds have shown antimicrobial activity. A compound identified as 7-hydroxy-5,8-dimethoxyflavanone displayed activity against various microbes, including Staphylococcus aureus and Trichophyton mentagrophytes (Santos et al., 2014).

Antileishmanial Activity

The antileishmanial effects of 7,8-dimethoxyflavanone derivatives have also been studied. For example, the flavanone 5,3′-hydroxy-7,4′-dimethoxyflavanone showed significant activity against Leishmania species and demonstrated potential for antileishmanial drug development (Robledo et al., 2015).

PPARγ Activation and Diabetes Mellitus Therapy

7,8-Dimethoxyflavanone compounds, such as 5,4′-dihydroxy-7,8-dimethoxyflavanone, have been identified as potential partial PPARγ agonists, which could contribute to their role in antidiabetic efficacy. These compounds induced adipogenesis in cells and enhanced insulin sensitivity (Zhu, Ji, Hou, & Wang, 2017).

Antinociceptive Effects

7,8-Dimethoxyflavanone and its derivatives have been evaluated for their antinociceptive action, showing significant reduction in pain responses in various models. These effects involve multiple pathways, including opioid, adrenergic, and serotonergic systems (Pandurangan, Krishnappan, Subramanian, & Subramanyan, 2014).

Future Directions

properties

IUPAC Name |

7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-14-9-8-12-13(18)10-15(11-6-4-3-5-7-11)21-16(12)17(14)20-2/h3-9,15H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVLIZHTSCLZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572958 | |

| Record name | 7,8-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dimethoxyflavanone | |

CAS RN |

73413-67-9 | |

| Record name | 7,8-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-D]pyrimidine](/img/structure/B1628203.png)

![N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide](/img/structure/B1628208.png)

![1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1628211.png)